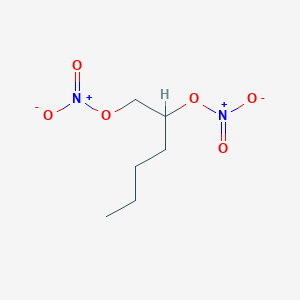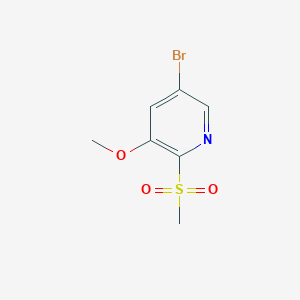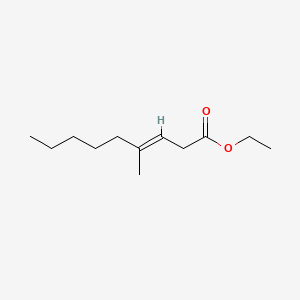
Ethyl 4-methylnon-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methylnon-3-enoate: is an organic compound with the molecular formula C12H22O2 . It is an ester derived from 4-methylnon-3-enoic acid and ethanol. Esters like this compound are known for their pleasant aromas and are often used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 4-methylnon-3-enoate can be synthesized through the esterification of 4-methylnon-3-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and make it more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Ethyl 4-methylnon-3-enoate can undergo hydrolysis in the presence of an acid or base to yield 4-methylnon-3-enoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions, they can be converted to carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Hydrolysis: 4-methylnon-3-enoic acid and ethanol.
Reduction: 4-methylnon-3-enol.
Oxidation: 4-methylnon-3-enoic acid.
Applications De Recherche Scientifique
Ethyl 4-methylnon-3-enoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of ethyl 4-methylnon-3-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as its role in enzymatic reactions or its interaction with cellular components.
Comparaison Avec Des Composés Similaires
Ethyl acetate: Another ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Known for its fruity smell, used in flavorings and perfumes.
Ethyl butanoate: Also used in the fragrance industry for its pineapple-like scent.
Uniqueness: Ethyl 4-methylnon-3-enoate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its longer carbon chain and the presence of a double bond make it different from simpler esters like ethyl acetate and methyl butyrate, providing it with unique applications in various fields.
Propriétés
Numéro CAS |
85554-63-8 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
ethyl (E)-4-methylnon-3-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-8-11(3)9-10-12(13)14-5-2/h9H,4-8,10H2,1-3H3/b11-9+ |
Clé InChI |
JVXWGOFHIHVYPP-PKNBQFBNSA-N |
SMILES isomérique |
CCCCC/C(=C/CC(=O)OCC)/C |
SMILES canonique |
CCCCCC(=CCC(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



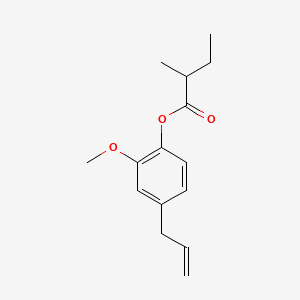

![Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12652204.png)
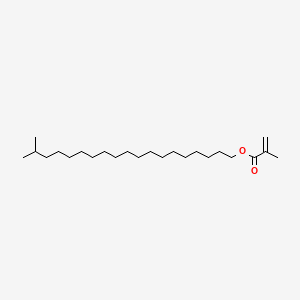
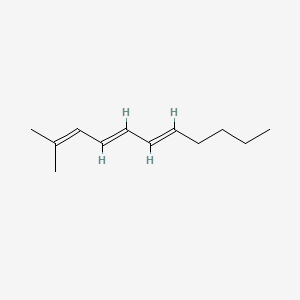

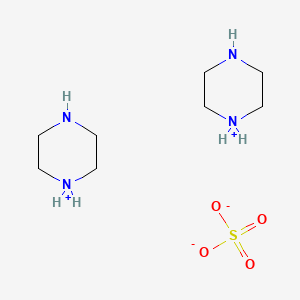
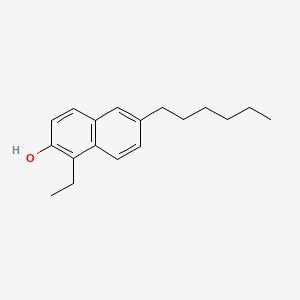
![(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12652231.png)
